![molecular formula C2H4P2Se3 B14243645 2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane CAS No. 185347-02-8](/img/structure/B14243645.png)
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane is a unique organophosphorus compound characterized by the presence of selenium atoms in its bicyclic structure. The compound’s molecular formula is C2H4P2Se3, and it consists of 4 hydrogen atoms, 2 carbon atoms, 2 phosphorus atoms, and 3 selenium atoms
Analyse Des Réactions Chimiques
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield selenium oxides, while reduction reactions could produce selenides .
Applications De Recherche Scientifique
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other organophosphorus compounds. In biology and medicine, its selenium content makes it a candidate for studying selenium’s role in biological systems and potential therapeutic applications. In industry, the compound’s unique properties may be leveraged for developing new materials and catalysts .
Mécanisme D'action
The mechanism of action of 2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways in biological systems. The selenium atoms in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2,3,5,6,7-Pentaselena-1,4-diphosphabicyclo[2.2.1]heptane and 2,3,5,6,7-Pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane . These compounds share a similar bicyclic structure but differ in the number and type of heteroatoms (selenium or oxygen) present. The uniqueness of this compound lies in its specific arrangement of selenium atoms, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
185347-02-8 |
|---|---|
Formule moléculaire |
C2H4P2Se3 |
Poids moléculaire |
326.9 g/mol |
Nom IUPAC |
2,5,7-triselena-1,4-diphosphabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C2H4P2Se3/c1-3-6-2-4(5-1)7-3/h1-2H2 |
Clé InChI |
UBLGOEULVQNGPJ-UHFFFAOYSA-N |
SMILES canonique |
C1P2[Se]CP([Se]1)[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



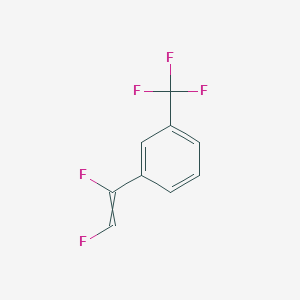
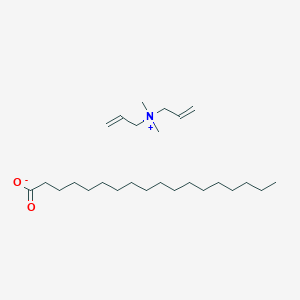
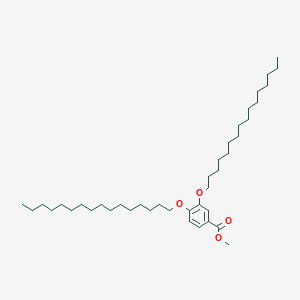
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)

![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
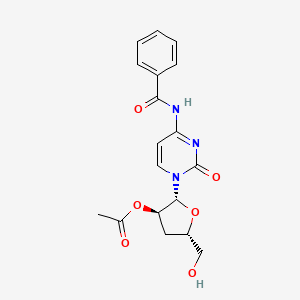
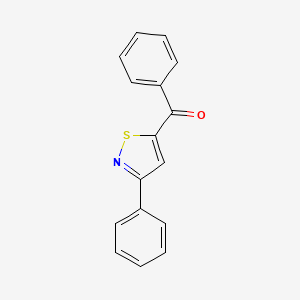
![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
